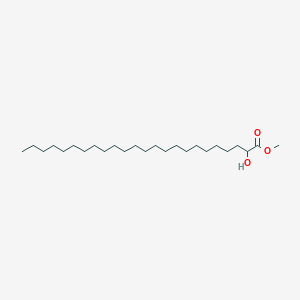

Methyl 2-hydroxytetracosanoate

概要

説明

It has the molecular formula C25H50O3 and a molecular weight of 398.66 g/mol . This compound is found in various natural sources, including mature and immature strawberry homogenates, sponges of the genus Pseudosuberites and S. massa, sediment samples from the Hani River and Lake Kivu, and the aerial parts of Escherichia coli exposed to sunlight .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxytetracosanoate can be synthesized through the esterification of 2-hydroxytetracosanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

化学反応の分析

Types of Reactions: Methyl 2-hydroxytetracosanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2-ketotetracosanoic acid or 2-carboxytetracosanoic acid.

Reduction: Formation of 2-hydroxytetracosanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学的研究の応用

Chemistry

- Reference Compound : Methyl 2-hydroxytetracosanoate is utilized as a reference compound in gas chromatography (GC) and mass spectrometry (MS) for analyzing fatty acids and their derivatives. Its distinct structure allows for precise identification and quantification in complex mixtures.

- Chemical Reactions : It undergoes various reactions including oxidation, reduction, and substitution, making it versatile for synthetic chemistry applications. For instance:

- Oxidation can produce ketones or carboxylic acids.

- Reduction can yield the corresponding alcohol.

- Substitution reactions can form different derivatives depending on the reagents used.

Biology

- Metabolism Studies : This compound is studied for its role in lipid metabolism. It is incorporated into lipid bilayers, affecting membrane fluidity and function, which is crucial for understanding cellular processes.

- Biological Activity : Research indicates that this compound exhibits anti-cancer properties. In vitro studies have shown that it can inhibit colony formation in cancer cell lines comparable to established chemotherapeutic agents like doxorubicin .

Medicine

- Therapeutic Potential : Investigated for its potential therapeutic properties, particularly in lipid metabolism disorders. Its unique structure may confer benefits in treating conditions related to dyslipidemia and other metabolic syndromes .

- Cosmetic Applications : Due to its emollient properties, this compound is also employed in formulating cosmetics and personal care products, enhancing skin hydration and texture.

Case Study 1: Anti-Cancer Activity

A study demonstrated that this compound significantly inhibited colony formation of MDA-MB-231 breast cancer cells by up to 68% at a concentration of 20 µM. This effect was comparable to doxorubicin's performance at the same concentration, suggesting its potential as an alternative or adjunct therapy in cancer treatment .

Case Study 2: Lipid Metabolism

Research focusing on the incorporation of this compound into lipid bilayers revealed its impact on membrane dynamics. The hydroxyl group facilitates hydrogen bonding, which enhances interactions with membrane proteins involved in lipid metabolism, highlighting its importance in cellular function.

作用機序

The mechanism of action of methyl 2-hydroxytetracosanoate involves its interaction with lipid metabolic pathways. It can be incorporated into lipid bilayers, affecting membrane fluidity and function. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s interaction with other molecules and enzymes involved in lipid metabolism .

類似化合物との比較

Methyl lignocerate: Another long-chain fatty acid methyl ester with similar properties but lacking the hydroxyl group.

Methyl 2-hydroxyhexacosanoate: A similar compound with a longer carbon chain.

Uniqueness: Methyl 2-hydroxytetracosanoate is unique due to the presence of the hydroxyl group at the second carbon position, which imparts distinct chemical and physical properties. This hydroxyl group allows for specific interactions and reactions that are not possible with non-hydroxylated fatty acid methyl esters .

生物活性

Methyl 2-hydroxytetracosanoate, also known as methyl cerebronate, is a hydroxylated fatty acid methyl ester that has garnered attention for its biological activities. This compound is derived from various natural sources, including marine organisms and plants, and exhibits a range of biological effects that are of interest in pharmacology and biochemistry.

Chemical Structure and Properties

This compound has the molecular formula and features a long-chain fatty acid structure with a hydroxyl group at the second carbon. Its structural characteristics contribute to its biological activity, particularly in terms of membrane interactions and cellular signaling pathways.

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits cytotoxic activity against various human cancer cell lines. For instance, in a study involving human cancer cells (HT-29, SK-MEL-28, and MDA-MB-231), it was found that at a concentration of 20 µM, this compound inhibited colony formation significantly. The inhibition rates were comparable to those induced by doxorubicin, a well-known chemotherapeutic agent .

| Cell Line | Inhibition Rate (%) at 20 µM |

|---|---|

| HT-29 | Moderate |

| SK-MEL-28 | Moderate |

| MDA-MB-231 | 68% |

The cytotoxicity of this compound may be attributed to its ability to disrupt cellular membranes and modulate signaling pathways involved in cell proliferation and apoptosis. The presence of the hydroxyl group enhances its interaction with lipid bilayers, potentially leading to increased membrane permeability and subsequent cell death .

Marine-Derived Ceramides

In a study focusing on ceramides extracted from marine organisms, this compound was identified as one of the significant components exhibiting bioactivity. The study highlighted its role in inhibiting cancer cell growth and suggested further exploration into its potential therapeutic applications .

Plant Extracts

Another investigation into the phytochemical composition of certain plant species revealed the presence of this compound. The extracts demonstrated antimicrobial properties, indicating that this compound might contribute to the overall bioactivity of these natural products .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In vitro studies indicated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing natural preservatives or therapeutic agents against infections .

Anti-inflammatory Properties

Emerging evidence also points towards the anti-inflammatory effects of this compound. It appears to modulate inflammatory pathways, which could make it beneficial in treating conditions characterized by chronic inflammation .

特性

IUPAC Name |

methyl 2-hydroxytetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(26)25(27)28-2/h24,26H,3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVLAXSCPVNLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393884 | |

| Record name | Methyl 2-hydroxytetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-95-6 | |

| Record name | Methyl 2-hydroxytetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。